

Spectroscopic Profile of 1-Phenylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Phenylhexan-2-one**

Cat. No.: **B1206557**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic ketone, **1-Phenylhexan-2-one**. The information presented herein is compiled from various spectral databases and is intended to serve as a valuable resource for researchers engaged in chemical synthesis, characterization, and drug development. This document includes detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and accessible format.

Overview of Spectroscopic Analysis

Spectroscopic techniques are fundamental tools for the elucidation of molecular structures. By probing the interactions of molecules with electromagnetic radiation, we can glean detailed information about the connectivity of atoms, the types of functional groups present, and the overall molecular weight. The following sections detail the application of NMR, IR, and Mass Spectrometry to the characterization of **1-Phenylhexan-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

^1H NMR Spectroscopy Data

Proton NMR (^1H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum for **1-Phenylhexan-2-one** was obtained in deuterated chloroform (CDCl_3).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.15 - 7.35	m	5H	Ar-H
3.68	s	2H	$\text{Ph}-\text{CH}_2-\text{C}=\text{O}$
2.45	t	2H	$\text{C}=\text{O}-\text{CH}_2-\text{CH}_2$
1.50 - 1.65	m	2H	$\text{C}=\text{O}-\text{CH}_2-\text{CH}_2-\text{CH}_2$
1.25 - 1.40	m	2H	$\text{CH}_2-\text{CH}_2-\text{CH}_3$
0.89	t	3H	CH_2-CH_3

m = multiplet, s = singlet, t = triplet

^{13}C NMR Spectroscopy Data

Carbon-13 NMR (^{13}C NMR) provides information on the different carbon environments within the molecule. The spectrum was recorded in deuterated chloroform (CDCl_3).[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
209.5	C=O
134.5	Ar-C (quaternary)
129.4	Ar-CH
128.7	Ar-CH
127.0	Ar-CH
50.0	Ph-CH ₂ -C=O
42.5	C=O-CH ₂ -CH ₂
25.9	C=O-CH ₂ -CH ₂ -CH ₂
22.4	CH ₂ -CH ₂ -CH ₃
13.9	CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For liquid samples like **1-Phenylhexan-2-one**, the spectrum is often recorded as a neat thin film.

Wavenumber (cm^{-1})	Intensity	Assignment
~3030	Medium	Aromatic C-H stretch
2955, 2870	Strong	Aliphatic C-H stretch
1715	Strong	C=O (ketone) stretch
1605, 1495, 1455	Medium-Weak	Aromatic C=C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here was obtained using electron ionization (EI).[\[2\]](#)

m/z	Relative Intensity	Proposed Fragment
176	Moderate	$[M]^+$ (Molecular Ion)
91	High	$[C_7H_7]^+$ (Tropylium ion)
85	High	$[C_4H_9CO]^+$
57	High	$[C_4H_9]^+$
43	Moderate	$[C_3H_7]^+$

Experimental Protocols

While specific instrument parameters for the provided data are not exhaustively available, the following represents general protocols for the spectroscopic analysis of a liquid ketone like **1-Phenylhexan-2-one**.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 5-10 mg of **1-Phenylhexan-2-one** is dissolved in ~0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (General):

- Spectrometer: 300-500 MHz NMR Spectrometer.
- 1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 8-16.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR:

- Pulse sequence: Proton-decoupled pulse program.
- Number of scans: 128-1024 (or more, depending on concentration).
- Relaxation delay: 2 seconds.

Data Processing:

- The Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- The chemical shifts are referenced to TMS ($\delta = 0.00$ ppm for ^1H) or the solvent signal (CDCl_3 , $\delta = 77.16$ ppm for ^{13}C).

IR Spectroscopy Protocol

Sample Preparation:

- A single drop of neat **1-Phenylhexan-2-one** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
- A second salt plate is carefully placed on top to create a thin liquid film.[3]

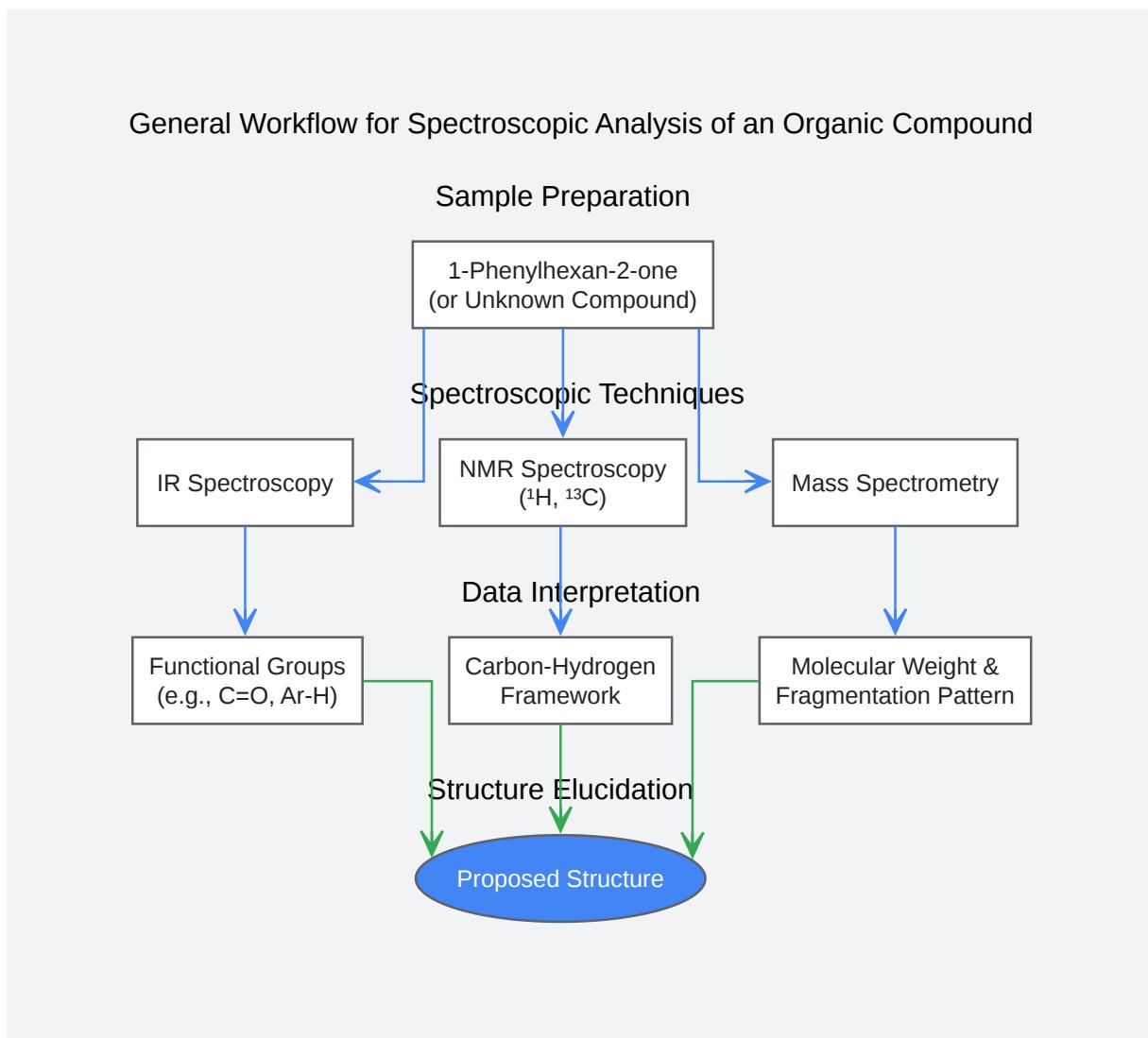
Data Acquisition:

- A background spectrum of the empty spectrometer is recorded.
- The prepared salt plate "sandwich" is placed in the sample holder of the FT-IR spectrometer.
- The sample spectrum is acquired, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry Protocol

Sample Introduction and Ionization:

- A small amount of **1-Phenylhexan-2-one** is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.


- The sample is vaporized in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).[\[4\]](#)

Mass Analysis and Detection:

- The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The fragments are separated based on their mass-to-charge ratio (m/z).
- The abundance of each fragment is measured by a detector, generating the mass spectrum.

Workflow Visualization

The logical flow of a comprehensive spectroscopic analysis for an unknown organic compound is depicted below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-PHENYL-2-HEXANONE(25870-62-6) 13C NMR spectrum [chemicalbook.com]
- 2. 1-Phenyl-2-hexanone [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenylhexan-2-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206557#spectroscopic-data-for-1-phenylhexan-2-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com